

3-Methylstyrene chemical properties and structure

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Compound of Interest

Compound Name: 3-Methylstyrene

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3-Methylstyrene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for **3-Methylstyrene**. The information is intended to support research, development, and drug discovery activities.

Core Chemical Properties and Structure

3-Methylstyrene, also known as 3-vinyltoluene, is an aromatic hydrocarbon with the chemical formula C_9H_{10} .[1] Structurally, it consists of a benzene ring substituted with a methyl group and a vinyl group at positions 1 and 3, respectively. This arrangement of functional groups imparts specific reactivity and physical properties to the molecule.

Structural Information

- IUPAC Name: 1-Ethenyl-3-methylbenzene[1]
- Synonyms: 3-Vinyltoluene, m-Methylstyrene, 1-Methyl-3-vinylbenzene[1]
- CAS Number: 100-80-1



- Molecular Formula: C9H10
- Canonical SMILES: CC1=CC(=CC=C1)C=C[1]
- InChi Key: JZHGRUMIRATHIU-UHFFFAOYSA-N

The presence of the vinyl group makes **3-methylstyrene** susceptible to polymerization and other addition reactions, while the aromatic ring can undergo electrophilic substitution. The methyl group has a mild activating and ortho-, para-directing effect on these substitution reactions.

Quantitative Chemical Data

A summary of the key quantitative properties of **3-Methylstyrene** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Weight	118.18 g/mol
Density	0.89 g/mL at 25 °C
Boiling Point	170-171 °C
Melting Point	-82 to -81 °C
Refractive Index (n20/D)	1.541
Solubility in Water	89.0 mg/L at 25 °C[1]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **3-Methylstyrene** are crucial for obtaining high-purity material for research and development. Below are representative protocols for common laboratory-scale procedures.

Synthesis of 3-Methylstyrene via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. In this protocol, 3-methylbenzaldehyde is reacted with a phosphorus ylide to yield **3-**



methylstyrene.

Materials:

- · Methyltriphenylphosphonium bromide
- Strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
- 3-Methylbenzaldehyde
- Apparatus for anhydrous reactions (e.g., Schlenk line or glovebox)

Procedure:

- Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add one equivalent of a strong base (e.g., n-butyllithium solution) to the suspension with stirring. The formation of the ylide is indicated by a color change (typically to a deep yellow or orange).
- Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
- Wittig Reaction: Cool the ylide solution back to 0 °C.
- Slowly add a solution of 3-methylbenzaldehyde in anhydrous THF to the ylide solution via a dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of water.



- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Synthesis of 3-Methylstyrene via Grignard Reaction

The Grignard reaction provides an alternative route to **3-methylstyrene**, typically starting from **3-methylbromobenzene** and a vinylating agent.

Materials:

- Magnesium turnings
- · Anhydrous diethyl ether or THF
- 3-Methylbromobenzene
- Vinyl bromide or a suitable vinylating agent
- Iodine crystal (for initiation)
- Apparatus for anhydrous reactions

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine under an inert atmosphere.
- Add a small amount of anhydrous diethyl ether to cover the magnesium.
- In the dropping funnel, prepare a solution of 3-methylbromobenzene in anhydrous diethyl ether.
- Add a small portion of the 3-methylbromobenzene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If



the reaction does not start, gentle heating may be required.

- Once the reaction has initiated, add the remaining 3-methylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Reaction with Vinylating Agent: Cool the Grignard reagent to 0 °C.
- Slowly add the vinylating agent (e.g., vinyl bromide) to the Grignard solution.
- Allow the reaction to proceed at room temperature for several hours or until completion (monitored by TLC or GC).
- Work-up: Carefully quench the reaction by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution to yield the crude **3-methylstyrene**.

Purification by Fractional Distillation

Due to the potential for polymerization, purification of **3-methylstyrene** is often performed under reduced pressure and in the presence of a polymerization inhibitor. Fractional distillation is effective for separating it from impurities with different boiling points.[2][3]

Equipment:

- Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)
- Heating mantle
- Vacuum source and gauge



- Cold trap
- Polymerization inhibitor (e.g., 4-tert-butylcatechol)

Procedure:

- Assemble the fractional distillation apparatus. Ensure all glassware is dry.
- Charge the distillation flask with the crude 3-methylstyrene and a small amount of a polymerization inhibitor.
- Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level.
- Begin heating the distillation flask gently.
- Collect the fractions as they distill, monitoring the temperature at the head of the column.
 The fraction corresponding to the boiling point of 3-methylstyrene at the given pressure should be collected as the pure product.
- After distillation, the purified **3-methylstyrene** should be stored in a cool, dark place with a small amount of inhibitor to prevent polymerization.

Biological Pathways and Reaction Mechanisms

While **3-methylstyrene** is noted as a pharmaceutical intermediate, specific signaling pathways in which it is a key player are not extensively documented in publicly available literature. However, its metabolism can be inferred from studies on related vinylaromatic compounds, such as styrene.[4] The primary metabolic pathway is expected to involve the oxidation of the vinyl group.

Proposed Metabolic Pathway of 3-Methylstyrene

The metabolism of **3-methylstyrene** is likely initiated by cytochrome P450 enzymes, leading to the formation of an epoxide. This reactive intermediate can then undergo further enzymatic transformations.





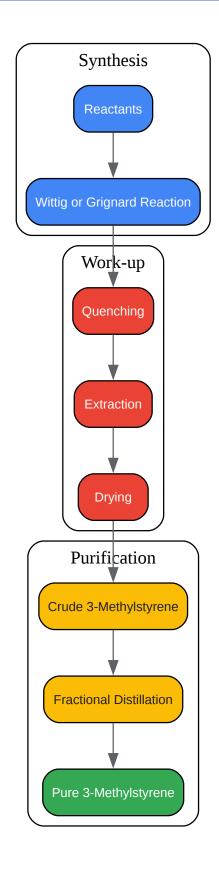
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Caption: Proposed metabolic pathway of 3-methylstyrene.

Experimental Workflow for Synthesis and Purification

A logical workflow is essential for the efficient production and isolation of pure **3-methylstyrene**.





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Caption: General workflow for the synthesis and purification of **3-methylstyrene**.



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